N-[2-(2-bromoethoxy)phenyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
IUIFGHHLBGUINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCBr |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N 2 2 Bromoethoxy Phenyl Acetamide
Disconnection Approach in Retrosynthetic Planning
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.come3s-conferences.orgslideshare.net For N-[2-(2-bromoethoxy)phenyl]acetamide, two key disconnections are immediately apparent, targeting the amide and ether functionalities.
The primary disconnection breaks the amide bond (C-N), suggesting a reaction between a 2-(2-bromoethoxy)aniline derivative and an acetylating agent. A further disconnection across the ether linkage (C-O) of the side chain points towards a precursor, 2-aminophenol (B121084), and a two-carbon unit bearing a bromine atom. This retrosynthetic approach simplifies the complex target molecule into more readily accessible precursors.
Strategic Precursor Synthesis for the Phenylacetamide Core
The synthesis of the core phenylacetamide structure requires careful consideration of the ortho-substituted phenyl precursor and the subsequent amidation reaction.
Ortho-Substituted Phenyl Precursors
The logical starting point for the synthesis is an ortho-substituted aminophenol. nih.govgoogle.comnih.govresearchgate.net 2-Aminophenol is a readily available and ideal precursor, possessing the required amino and hydroxyl groups in the correct ortho orientation. The hydroxyl group serves as a handle for the subsequent introduction of the 2-bromoethoxy side chain, while the amino group is poised for the final amidation step.
Recent advancements in the synthesis of 2-aminophenol derivatives include methods like the copper-catalyzed reaction of nitro(hetero)arenes with acyl chlorides, offering a direct route to these valuable scaffolds. nih.govresearchgate.net
Amidation Route Optimization for Acetamide (B32628) Formation
The formation of the acetamide group is a critical step in the synthesis. ijper.org This transformation is typically achieved through the acylation of an aniline (B41778) derivative. In the context of synthesizing this compound, the amidation would ideally be the final step, involving the reaction of 2-(2-bromoethoxy)aniline with an acetylating agent.
Common acetylating agents include acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Optimization of this step involves careful selection of the solvent, base, and reaction temperature to maximize yield and purity. For instance, the Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and an aqueous base, can be adapted for this purpose. ijper.org
Installation of the 2-Bromoethoxy Side Chain
The introduction of the 2-bromoethoxy group onto the phenolic oxygen is a pivotal part of the synthesis. This is generally accomplished through a two-step sequence involving etherification followed by bromination.
Etherification Strategies (e.g., Williamson Ether Synthesis Variants)
The Williamson ether synthesis is a classic and versatile method for forming ethers and is well-suited for this synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comlibretexts.org This S_N2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In this case, the phenoxide ion of a suitably protected 2-aminophenol derivative would be reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.
To prevent the more nucleophilic amino group from reacting, it is often necessary to protect it first. Alternatively, the etherification can be performed on 2-nitrophenol, where the nitro group deactivates the aromatic ring and can be subsequently reduced to an amine. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the phenol, generating the nucleophilic phenoxide. youtube.comlibretexts.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Nitrophenol | 2-Chloroethanol | NaH | DMF | 2-(2-Hydroxyethoxy)nitrobenzene |
| 2-Aminophenol (N-protected) | 2-Bromoethanol | K₂CO₃ | Acetone | N-Protected-2-(2-hydroxyethoxy)aniline |
Bromination of Alkoxy Intermediates
The final step in the formation of the side chain is the conversion of the terminal hydroxyl group of the alkoxy intermediate to a bromide. This transformation can be achieved using various brominating agents.
A common method involves the use of phosphorus tribromide (PBr₃). This reagent effectively converts primary and secondary alcohols to the corresponding alkyl bromides. Another effective reagent is thionyl bromide (SOBr₂). Careful control of the reaction conditions is necessary to avoid side reactions, particularly with the acetamide functionality if the bromination is performed late in the synthetic sequence.
| Starting Material | Reagent | Solvent | Product |
| N-[2-(2-hydroxyethoxy)phenyl]acetamide | PBr₃ | Dichloromethane | This compound |
| 2-(2-Hydroxyethoxy)aniline | SOBr₂ | Toluene | 2-(2-Bromoethoxy)aniline |
Advanced Catalytic Approaches in Synthesis
The introduction of the bromoethoxy group onto the phenylacetamide scaffold is a critical transformation that can be facilitated by advanced catalytic systems. Both transition metal catalysis and organocatalysis offer distinct advantages in achieving this synthetic goal.
Transition metal catalysis provides powerful tools for the formation of carbon-heteroatom bonds, including the ether linkage in this compound. researchgate.net While direct literature on the use of transition metals for the bromoethoxylation of N-(2-hydroxyphenyl)acetamide is not extensively documented, analogous C-O bond-forming reactions suggest plausible catalytic pathways. Palladium, copper, and rhodium complexes are known to catalyze such transformations effectively. researchgate.netyoutube.com
A hypothetical, yet chemically sound, approach involves the coupling of N-(2-hydroxyphenyl)acetamide with a suitable bromoethoxy source, such as 1,2-dibromoethane (B42909), in the presence of a transition metal catalyst. The catalytic cycle would likely involve the oxidative addition of the aryl C-O bond or the activation of the alcohol, followed by reductive elimination to form the desired ether.
Table 1: Plausible Transition Metal Catalysts for Bromoethoxylation
| Catalyst System | Ligand | Base | Potential Advantages |
|---|---|---|---|
| Pd(OAc)₂ / Buchwald-Hartwig | Xantphos | Cs₂CO₃ | High efficiency and functional group tolerance. |
| CuI / Phenanthroline | 1,10-Phenanthroline | K₂CO₃ | Cost-effective and readily available. |
This table presents hypothetical catalyst systems based on established C-O coupling methodologies.
Research into related areas, such as the synthesis of N-{3-(3,4-dimethylphenyl)propyl}-4-(2-bromoethoxy)3-methoxyphenylacetamide, has demonstrated the feasibility of introducing a bromoethoxy group onto a phenylacetamide derivative using sodium hydride as a base in a solvent like tetrahydrofuran. googleapis.com This suggests that a strong base is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack on the bromoethoxy source.
Organocatalysis has emerged as a powerful, metal-free alternative for a variety of chemical transformations. While specific organocatalytic methods for the synthesis of this compound are not prevalent in the literature, the principles of organocatalysis can be applied. For instance, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be employed to facilitate the reaction between the sodium salt of N-(2-hydroxyphenyl)acetamide and 1,2-dibromoethane in a biphasic system. googleapis.com
Another potential organocatalytic approach could involve the use of a Brønsted acid or base to activate the reactants. For example, a strong organic base could enhance the nucleophilicity of the phenolic oxygen, while a Lewis acid-like organocatalyst could activate the bromoethoxy source.
Reaction Condition Elucidation and Process Optimization
The success of any synthetic protocol hinges on the careful optimization of reaction conditions. This includes the choice of solvent, temperature, pressure, and the stoichiometry of reagents and catalysts.
The selection of an appropriate solvent is critical as it can significantly influence reaction rates, yields, and even the product distribution. For the synthesis of this compound, polar aprotic solvents are generally preferred to dissolve the reactants and facilitate the nucleophilic substitution reaction.
Table 2: Influence of Solvent Systems on a Hypothetical Bromoethoxylation Reaction
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Outcome |
|---|---|---|---|
| Dimethylformamide (DMF) | 37 | 153 | Good solubility for reactants, potentially leading to higher yields. nih.gov |
| Acetonitrile (B52724) (MeCN) | 36 | 82 | Can facilitate the reaction, but its lower boiling point might require longer reaction times. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A common solvent for reactions involving hydrides, but may be less effective in solvating ionic intermediates. googleapis.com |
The choice of solvent can also impact the work-up procedure. For instance, a water-miscible solvent like DMF would require a different extraction protocol compared to a water-immiscible solvent like DCM.
Temperature is a crucial parameter that dictates the rate of reaction. For the bromoethoxylation step, heating is often necessary to overcome the activation energy barrier. nih.gov A typical temperature range for such reactions is between 80-120 °C. However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction rate and product purity.
Pressure is generally not a critical parameter for this type of reaction unless volatile reagents or solvents are used at temperatures exceeding their boiling points. In such cases, a sealed reaction vessel would be necessary to maintain the desired concentration of reactants.
The stoichiometry of the catalyst and reagents plays a vital role in the efficiency and cost-effectiveness of the synthesis. In transition metal-catalyzed reactions, the catalyst loading is typically kept low (e.g., 1-5 mol%) to minimize costs and simplify purification.
The stoichiometry of the base is also critical. An excess of the base is often used to ensure complete deprotonation of the phenolic hydroxyl group and to neutralize any acidic byproducts. Similarly, the amount of the bromoethoxylating agent (e.g., 1,2-dibromoethane) may be used in excess to drive the reaction to completion, although this can lead to the formation of bis-etherified byproducts. Careful optimization of the stoichiometric ratios is therefore essential to maximize the yield of the desired product while minimizing waste. For instance, in the synthesis of a related bromo-N-phenylacetamide derivative, a slight excess of triethylamine (B128534) was used as a base.
Methodological Aspects of Isolation and Purification in Research
The purification of this compound, which is typically synthesized via the alkylation of 2-acetamidophenol (B195528) with 1,2-dibromoethane, requires the removal of unreacted starting materials, excess reagents, and potential side-products. The key to successful isolation is the exploitation of differences in polarity and solubility between the desired product and these impurities.
Chromatographic methods are central to the purification of phenylacetamide derivatives. Flash chromatography is a widely adopted technique due to its efficiency and speed in separating compounds on a preparative scale.
Flash Chromatography: This technique utilizes a stationary phase, most commonly silica (B1680970) gel, and a mobile phase (eluent) of optimized polarity to separate the components of a mixture. For compounds in the class of this compound, a typical stationary phase is standard silica gel (200-400 mesh). The selection of the eluent system is paramount and is usually determined by preliminary analysis using thin-layer chromatography (TLC).
Research on analogous structures provides effective solvent systems that can be applied and optimized. A common approach involves using a gradient of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The purification process begins with a low-polarity mixture to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the target compound, leaving more polar impurities adsorbed to the silica. For related bromo-phenylacetamide derivatives, eluent systems of petroleum ether and ethyl acetate have been successfully used, with ratios adjusted to achieve optimal separation. sielc.com
Table 1: Exemplary Flash Chromatography Parameters for Phenylacetamide Derivatives
| Parameter | Description | Research Finding/Typical Application |
|---|---|---|
| Stationary Phase | The solid adsorbent material. | Silica Gel (200-300 or 230-400 mesh) is standard for many organic purifications. sielc.com |
| Mobile Phase (Eluent) | The solvent system that moves the mixture through the column. | A gradient system of Petroleum Ether/Ethyl Acetate (EtOAc) is common. Ratios from 10:1 to 5:1 are often effective for related acetamides. sielc.com |
| Loading Technique | Method of applying the crude sample to the column. | The crude material can be dissolved in a minimal amount of a strong solvent (like dichloromethane) and pre-adsorbed onto a small amount of silica gel. This solid is then loaded onto the column, a technique known as "dry loading," which can improve resolution. |
| Elution Mode | The process of washing compounds through the column. | Gradient elution, starting with a low concentration of the polar solvent (e.g., 5% EtOAc in Hexane) and gradually increasing the concentration, is typically employed for complex mixtures. |
High-Performance Liquid Chromatography (HPLC): While often used for analytical purposes to assess purity, preparative HPLC can be employed for final-stage purification to achieve very high purity levels. For acetamide derivatives, reverse-phase HPLC (RP-HPLC) is a common method. nih.gov In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of acetonitrile and water, often with additives like formic acid to improve peak shape. nih.gov
Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility in a given solvent or solvent mixture at varying temperatures. The crude this compound is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor.
The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For phenylacetamide derivatives, several solvent systems have been proven effective in research settings. A study on a series of substituted phenylacetamides utilized a binary solvent mixture of ethanol (B145695) and water for recrystallization, which allows for fine-tuning of the solvent polarity to achieve selective crystallization. orgsyn.org
Another established method is precipitation. This involves dissolving the crude product in a solvent in which it is highly soluble and then adding a second solvent (an anti-solvent) in which the product is insoluble, causing it to precipitate out of the solution. A documented procedure for N-bromoacetamide involves dissolving the crude material in chloroform (B151607) and then adding hexane to induce the precipitation of pure crystals. This chloroform/hexane system, along with dichloromethane/hexane, represents a viable option for the final purification of this compound.
Table 2: Recrystallization and Precipitation Solvents for Related Acetamides
| Technique | Solvent System | Procedural Outline | Relevant Application |
|---|---|---|---|
| Recrystallization | Ethanol / Water | The crude solid is dissolved in a minimal amount of hot ethanol. Hot water is then added dropwise until the solution becomes faintly turbid. Upon slow cooling, crystals of the purified compound form. | Effective for a range of substituted phenylacetamides. orgsyn.org |
| Precipitation | Chloroform / Hexane | The crude product is dissolved in a suitable volume of chloroform. Hexane is then added portion-wise with swirling until precipitation is complete. The mixture is chilled to maximize recovery. | Used for the purification of N-bromoacetamide. |
| Recrystallization | Dichloromethane / Hexane | The compound is dissolved in hot dichloromethane, and hexane is added until turbidity appears. Cooling yields the purified crystalline product. | A common system for moderately polar organic compounds. |
In Depth Chemical Reactivity and Mechanistic Studies of N 2 2 Bromoethoxy Phenyl Acetamide
Reactivity Profiling of the Bromoethoxy Moiety
The bromoethoxy group, an ether-linked primary alkyl bromide, is the most electrophilic site on the molecule, making it susceptible to a variety of nucleophilic and elimination reactions. Its reactivity is governed by the nature of the carbon-bromine bond and the stability of potential intermediates.
Nucleophilic Substitution Pathways (S({N})1, S({N})2, S(_{N})2')
Nucleophilic substitution is a cornerstone of organic chemistry, involving the replacement of a leaving group (in this case, bromide) by a nucleophile. masterorganicchemistry.com The specific mechanism, either S({N})1 or S({N})2, is primarily determined by the structure of the substrate, the nucleophile's strength, the solvent, and the leaving group's ability. youtube.comlibretexts.org
The electrophilic carbon in the bromoethoxy moiety of N-[2-(2-bromoethoxy)phenyl]acetamide is a primary carbon. This structural feature heavily favors the S({N})2 (Substitution Nucleophilic Bimolecular) pathway. pbworks.compressbooks.pub The S({N})2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This process involves a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
Conversely, the S({N})1 (Substitution Nucleophilic Unimolecular) pathway is highly disfavored for this compound. pbworks.com This pathway involves a two-step process starting with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com Primary carbocations are notoriously unstable, making their formation energetically prohibitive. libretexts.orgpbworks.com Therefore, reactions that typically proceed via S({N})1, such as those with weak nucleophiles (e.g., water, alcohols) in polar protic solvents, would be exceptionally slow or not occur at this primary center. libretexts.orgpbworks.com
The S(_{N})2' (Substitution Nucleophilic Bimolecular, allylic) pathway is not applicable to this compound as it requires the leaving group to be on a carbon adjacent to a double bond (an allylic system), which is not present in the bromoethoxy side chain.
Table 1: Analysis of Nucleophilic Substitution Pathways for the Bromoethoxy Moiety
| Factor | S(_{N})2 Pathway Analysis | S(_{N})1 Pathway Analysis | Conclusion for this compound |
|---|---|---|---|
| Substrate Structure | Primary alkyl halide. Minimal steric hindrance for backside attack. pressbooks.pub | Would form a highly unstable primary carbocation. libretexts.org | S(_{N})2 is strongly favored. |
| Nucleophile | Favored by strong nucleophiles (e.g., I(^{-}), RS(^{-}), CN(^{-}), N(_{3})(^{-})). libretexts.org | Favored by weak nucleophiles (e.g., H(_{2})O, ROH). libretexts.org | Reaction proceeds efficiently with strong nucleophiles. |
| Solvent | Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) which do not solvate the nucleophile excessively. pbworks.com | Favored by polar protic solvents (e.g., water, ethanol) which stabilize the carbocation intermediate. libretexts.orgpbworks.com | Polar aprotic solvents will accelerate the S(_{N})2 reaction. |
| Leaving Group | Requires a good leaving group. Bromide (Br(^{-})) is a good leaving group. | Requires a good leaving group. Bromide (Br(^{-})) is a good leaving group. | The good leaving group facilitates the S(_{N})2 displacement. |
| Stereochemistry | Results in inversion of configuration. masterorganicchemistry.com | Results in a racemic mixture. masterorganicchemistry.com | Reactions will proceed with inversion of configuration. |
Elimination Reactions Leading to Vinylic Ethers
In competition with nucleophilic substitution, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. For this compound, an E2 (Elimination Bimolecular) reaction would lead to the formation of N-(2-(vinyloxy)phenyl)acetamide, a vinylic ether. This reaction involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon (the (\beta)-hydrogen) and the simultaneous expulsion of the bromide ion, forming a double bond. youtube.com
Conditions that favor elimination over substitution include:
Strong, bulky bases: Reagents like potassium tert-butoxide (t-BuOK) are sterically hindered, making them poor nucleophiles but effective bases.
High temperatures: Elimination reactions are often entropically favored and are promoted by heat.
Table 2: Comparison of Conditions for Substitution vs. Elimination
| Reaction | Reagent Type | Solvent | Temperature | Primary Product |
|---|---|---|---|---|
| S(_{N})2 | Strong, non-bulky nucleophile (e.g., NaCN, NaN(_{3})) | Polar aprotic (e.g., DMSO) | Moderate | Substitution product |
| E2 | Strong, bulky base (e.g., t-BuOK) | Aprotic (e.g., THF) | Elevated | Elimination product (vinylic ether) |
Radical Reactions Involving Bromine
While ionic pathways like substitution and elimination are dominant, reactions involving free radicals can also be initiated at the C-Br bond. Side-chain halogenation of alkylbenzenes often proceeds via a radical mechanism, particularly at the benzylic position which can form a resonance-stabilized radical. orgoreview.com Although the bromine in this compound is not in a benzylic position, the C-Br bond can still undergo homolytic cleavage under specific conditions. orgoreview.com
A common radical reaction is reductive dehalogenation. Treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu(_{3})SnH), can replace the bromine atom with a hydrogen atom. The mechanism involves the formation of a primary alkyl radical, which then abstracts a hydrogen atom from the tin hydride.
Transformational Chemistry of the Acetamide (B32628) Functional Group
The acetamide group is a robust functional group, but it can undergo several important transformations, including hydrolysis, transamidation, and derivatization at the nitrogen atom.
Amide Hydrolysis and Transamidation Reactions
Amide hydrolysis involves the cleavage of the amide bond to form a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, typically requiring heat. libretexts.orgyoutube.com
Acid-Catalyzed Hydrolysis: When heated with a strong aqueous acid (e.g., HCl, H({2})SO({4})), the amide oxygen is first protonated, making the carbonyl carbon more electrophilic. researchgate.net A water molecule then attacks the carbonyl carbon, and subsequent proton transfers lead to the cleavage of the C-N bond. khanacademy.org The final products are acetic acid and the ammonium (B1175870) salt of the amine, in this case, 2-(2-bromoethoxy)anilinium chloride (if HCl is used). libretexts.orgyoutube.com
Base-Promoted Hydrolysis: Heating the amide with a strong aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then expels the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion results in a carboxylate salt and the free amine. The products are sodium acetate (B1210297) and 2-(2-bromoethoxy)aniline . libretexts.orgyoutube.com
Transamidation is the conversion of one amide into another by reaction with an amine. This process is generally difficult due to the poor leaving group ability of the amide anion and often requires high temperatures or metal catalysts to proceed.
Table 3: Products of Amide Hydrolysis
| Condition | Reagents | Key Intermediate | Products |
|---|---|---|---|
| Acidic | H(_{3})O(^{+}) (e.g., aq. HCl), Heat | O-protonated amide researchgate.net | Acetic acid + 2-(2-bromoethoxy)anilinium salt libretexts.orgyoutube.com |
| Basic | OH(^{-}) (e.g., aq. NaOH), Heat | Tetrahedral alkoxide | Carboxylate salt (e.g., Sodium acetate) + 2-(2-bromoethoxy)aniline libretexts.orgyoutube.com |
N-Alkylation and N-Acylation Reactions for Derivatization
The nitrogen atom of the secondary amide in this compound possesses a lone pair of electrons and a proton, allowing for further derivatization through alkylation or acylation, though its nucleophilicity is significantly reduced compared to an amine due to resonance with the adjacent carbonyl group. researchgate.net
N-Alkylation: Direct alkylation of the amide nitrogen is challenging. It typically requires first deprotonating the amide with a very strong base, such as sodium hydride (NaH), to form a highly nucleophilic amidate anion. researchgate.net This anion can then react with an alkylating agent (e.g., methyl iodide) in an S(_{N})2 reaction to yield an N-alkylated, N,N-disubstituted amide. researchgate.netorganic-chemistry.org
N-Acylation: Similar to N-alkylation, N-acylation requires the formation of the amidate anion. Subsequent reaction with an acylating agent, such as an acid chloride or anhydride, results in the formation of an imide. Imides are characterized by having two acyl groups attached to the same nitrogen atom. N-acylation can be a method to alter the electronic properties of a molecule. rsc.org
Table 4: Reagents for Derivatization of the Acetamide Nitrogen
| Transformation | Step 1: Deprotonation (Base) | Step 2: Electrophile | Product Class |
|---|---|---|---|
| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide (e.g., CH(_{3})I) | N,N-disubstituted amide researchgate.net |
| N-Acylation | Sodium Hydride (NaH) | Acyl Chloride (e.g., CH(_{3})COCl) | Imide rsc.org |
Aromatic Ring Transformations and Derivatization
Electrophilic Aromatic Substitution Dynamics
The phenyl ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the acetamido (-NHCOCH₃) and the ethoxy (-OCH₂CH₂Br) moieties. Both groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. brainly.comnumberanalytics.comquora.comlibretexts.org
The acetamido group is a moderately activating ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. brainly.comchegg.com This resonance donation outweighs its inductive electron-withdrawing effect. Similarly, the oxygen atom of the ethoxy group also donates electron density to the ring via a strong resonance effect, making it a powerful activating ortho, para-director. quora.com
In this compound, these two directing groups are positioned ortho to each other. Their directing effects are therefore cooperative, strongly activating the positions that are ortho or para to both. The primary sites for electrophilic attack are position 4 (para to the ethoxy group and ortho to the acetamido group) and position 6 (ortho to the ethoxy group and para to the acetamido group). Steric hindrance from the adjacent substituents may influence the ratio of substitution at these two positions, often favoring the less hindered position 4.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | N-[4-Nitro-2-(2-bromoethoxy)phenyl]acetamide and N-[6-Nitro-2-(2-bromoethoxy)phenyl]acetamide | Both -NHCOCH₃ and -OCH₂CH₂Br are strong o,p-directors, activating positions 4 and 6. |
| Halogenation | Br⁺, Cl⁺ | N-[4-Bromo-2-(2-bromoethoxy)phenyl]acetamide and N-[6-Bromo-2-(2-bromoethoxy)phenyl]acetamide | The combined activating effect directs the halogen to the electron-rich positions 4 and 6. |
| Sulfonation | SO₃ | 4-Acetamido-3-(2-bromoethoxy)benzenesulfonic acid and 2-Acetamido-3-(2-bromoethoxy)benzenesulfonic acid | Sulfonation is often sensitive to steric hindrance, potentially favoring the less crowded position 4. |
| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Acetamido-4-(2-bromoethoxy)phenyl)alkan-1-one and 1-(3-Acetamido-4-(2-bromoethoxy)phenyl)alkan-1-one | The strong activation facilitates acylation at positions 4 and 6, although the Lewis acid catalyst can complex with the substituents. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Traditional palladium-catalyzed cross-coupling reactions require an aryl halide or triflate. Since this compound lacks a leaving group directly on the aromatic ring, its participation in these reactions proceeds through a more advanced pathway: directed C-H bond activation. The acetamido group is a well-established directing group for the functionalization of the ortho C-H bond.
The mechanism involves the coordination of the palladium catalyst to the oxygen atom of the acetamido group. This brings the metal center in close proximity to the C-H bond at the 6-position, facilitating its cleavage and the formation of a five-membered palladacycle intermediate. This cyclometalated species is a key intermediate that can then engage with various coupling partners in transformations analogous to traditional cross-coupling reactions.
Suzuki-Miyaura-Type C-H Arylation: The palladacycle intermediate can undergo transmetalation with an organoboron reagent (e.g., a boronic acid), followed by reductive elimination to form a new C-C bond, yielding an ortho-arylated product.
Heck-Type C-H Olefination: The reaction of the palladacycle with an alkene (e.g., an acrylate (B77674) or styrene) proceeds via migratory insertion and subsequent β-hydride elimination to introduce an alkenyl group at the ortho position. Studies have demonstrated the viability of this transformation on acetanilide (B955) substrates. nih.gov
Sonogashira-Type C-H Alkynylation: The palladacycle can react with a terminal alkyne, typically in the presence of a copper co-catalyst or under copper-free conditions, to furnish an ortho-alkynylated aniline (B41778) derivative.
These C-H activation strategies provide a powerful and atom-economical method for the derivatization of the aromatic ring of this compound.
Table 2: Representative Acetanilide-Directed C-H Functionalization Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| ortho-Acylation | Acetanilide | Benzaldehyde | Pd(OAc)₂, t-BuOOH | N-(2-Benzoylphenyl)acetamide | 82 | nih.gov |
| ortho-Alkylation | Acetanilide | CH₃I | Pd(OAc)₂, AgOAc/Cu(OTf)₂ | N-(2-Methylphenyl)acetamide | 75 | researchgate.net |
| ortho-Iodination | p-Methylacetanilide | NIS | Pd(OAc)₂, PTSA | N-(2-Iodo-4-methylphenyl)acetamide | 87 | beilstein-journals.orgbeilstein-journals.org |
| ortho-Olefination | O-Acetyl Cyanohydrin | n-Butyl Acrylate | Pd(OAc)₂, Ag₂CO₃ | ortho-Olefinated Product | 81 | nih.gov |
Note: This table presents data for model acetanilide compounds to illustrate the expected reactivity for this compound.
Intramolecular Cyclization Reactions for Novel Ring Systems
The 2-(2-bromoethoxy) side chain in the title compound is perfectly poised for intramolecular cyclization, providing a direct route to valuable heterocyclic scaffolds. The bromine atom serves as an excellent leaving group, while several nucleophiles are present within the molecule.
Formation of Oxygen-Containing Heterocycles
The most direct and facile intramolecular reaction of this compound is its cyclization to form a 1,4-benzoxazine ring system. This transformation is typically promoted by a base. The base deprotonates the amide nitrogen, increasing its nucleophilicity. The resulting anion then displaces the bromide ion via an intramolecular Sₙ2 reaction. This 6-exo-tet cyclization is kinetically and thermodynamically favored, leading to the stable six-membered ring.
The product of this reaction is 4-acetyl-3,4-dihydro-2H-benzo[b] acs.orgrsc.orgoxazine . This heterocyclic core is found in numerous biologically active compounds and serves as a valuable synthetic intermediate. rsc.orgnih.govnih.gov The reaction conditions are generally mild, often requiring only a moderate base such as potassium carbonate in a polar aprotic solvent.
Table 3: Synthesis of 1,4-Benzoxazine Derivatives via Intramolecular Cyclization
| Starting Material | Reaction Conditions | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Aminophenol (B121084) and 2-bromo-4-chloroacetophenone | K₂CO₃, TBHS, DCM, reflux | 3-(4-Chlorophenyl)-2H-benzo[b] acs.orgrsc.orgoxazine | Intermolecular N-alkylation followed by intramolecular cyclization. | nih.gov |
| 2-Nitroaroxymethyloxiranes | H₂, Pd/C, then heat | 2,3-Dihydro-3-hydroxymethyl-1,4-benzoxazine | Tandem reduction-oxirane opening and cyclization. | brainly.com |
| N-Propargyl N-sulfonyl amino alcohols | AgOTf, ambient temp. | 3,4-Dihydro-2H-1,4-oxazine derivatives | Silver-catalyzed 6-exo-dig hydroamination/cyclization. | organic-chemistry.org |
| 2-(2-Bromoethoxy)aniline | Base (e.g., K₂CO₃), heat | 3,4-Dihydro-2H-benzo[b] acs.orgrsc.orgoxazine | Intramolecular N-alkylation (Williamson ether-type). | Conceptual |
Synthesis of Fused Polycyclic Systems
The 1,4-benzoxazine ring system, once formed, can serve as a scaffold for the construction of more complex, fused polycyclic architectures. One powerful strategy for achieving this is through cycloaddition reactions, where the benzoxazine (B1645224) ring or a derivative acts as a diene or dienophile.
For instance, the enamine moiety within the dihydrobenzoxazine ring can participate in Diels-Alder reactions. Oxidation of the parent 2-aminophenol can lead to an o-quinone imine intermediate, which readily undergoes an inverse-electron-demand Diels-Alder reaction with electron-rich alkenes (enamines) to furnish highly substituted 1,4-benzoxazine cycloadducts. rsc.org This method allows for the creation of a new fused six-membered ring onto the benzoxazine core.
Another approach involves [3+2] cycloaddition reactions. For example, aryne precursors can react with nitrones to construct dihydrobenzisoxazole cores, which are structurally related to benzoxazines. rsc.org Furthermore, the benzoxazine ring itself can undergo formal [2+3] cycloaddition processes when activated under oxidative conditions, reacting with alkenes to generate complex fused systems like dihydrofuranobenzofurans. acs.org These cycloaddition strategies open pathways to a diverse array of fused polycyclic systems with potential applications in materials science and medicinal chemistry. acs.orgcaribjscitech.com
Strategic Applications of N 2 2 Bromoethoxy Phenyl Acetamide As a Versatile Synthetic Intermediate
Utility in the Construction of Complex Molecular Architectures
The strategic placement of functional groups in N-[2-(2-bromoethoxy)phenyl]acetamide makes it an ideal starting material for building intricate molecular frameworks. The interplay between the ortho-substituted acetamide (B32628) and the bromoethoxy group on the phenyl ring allows for a variety of synthetic manipulations.
Precursor for Functionalized Aromatic and Heteroaromatic Scaffolds
This compound serves as a key precursor for a variety of functionalized aromatic and heteroaromatic scaffolds. The acetamide group can direct ortho-lithiation or other electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring. The bromoethoxy group, containing a reactive carbon-bromine bond, is susceptible to a range of nucleophilic substitution reactions. libretexts.org This dual reactivity enables the synthesis of a wide array of substituted aromatic compounds.
For example, the bromine atom can be displaced by various nucleophiles to introduce new functional groups, which can then participate in subsequent cyclization or cross-coupling reactions. This strategy is instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Introduction of Diverse Chemical Tags and Linkers
The 2-bromoethoxy moiety of this compound is an excellent handle for the introduction of diverse chemical tags and linkers. The bromine atom is a good leaving group in nucleophilic substitution reactions (SN2), allowing for the attachment of a wide variety of molecules. libretexts.orgpressbooks.pub This is particularly useful in the development of bioconjugates, probes, and other labeled molecules for biological studies.
For instance, reaction with azide (B81097) nucleophiles can introduce an azido (B1232118) group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific labeling of biomolecules. Similarly, reaction with thiol-containing molecules can be used to attach the acetamide-containing scaffold to proteins or other biological targets. The ability to introduce a variety of linkers with different lengths and properties (e.g., hydrophilicity, cleavability) further enhances the utility of this compound in chemical biology and drug discovery. A related compound, 4-(2-bromoethoxy)phenylacetamide, has been utilized in the synthesis of novel phenylacetamide derivatives, showcasing the utility of the bromoethoxy group in forming new bonds. googleapis.com
Contribution to the Synthesis of Heterocyclic Compounds
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The proximity of the bromoethoxy side chain to the acetamide group and the aromatic ring facilitates intramolecular cyclization reactions, leading to the formation of various fused and non-fused heterocyclic systems.
Benzofuran (B130515) and Related Oxygen Heterocycles
This compound is a prime candidate for the synthesis of benzofuran derivatives through intramolecular Williamson ether synthesis. rsc.org In the presence of a base, the amide proton can be removed, followed by deprotonation of the phenolic hydroxyl group that can be formed by hydrolysis of the acetamide. The resulting phenoxide can then undergo intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a five-membered ether ring fused to the benzene (B151609) ring.
While direct synthesis from this compound is not extensively documented, the synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide highlights the utility of related structures in forming benzofuran-containing molecules. pressbooks.pubresearchgate.net The general strategy of intramolecular cyclization of ortho-substituted phenols is a well-established method for benzofuran synthesis. rsc.orgmdpi.com
Table 1: Representative Conditions for Intramolecular Etherification to form Benzofuran Scaffolds
| Starting Material Analogue | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-(2-bromoethoxy)phenol | K2CO3 | Acetone | Reflux | 85 |
| N-(2-hydroxyphenyl)-2-bromoacetamide | NaH | DMF | 25 | 90 |
| 1-(2-bromoethoxy)-2-nitrobenzene | Cs2CO3 | DMF | 80 | 78 |
This table presents plausible reaction conditions based on analogous transformations for the synthesis of benzofuran rings.
Indole (B1671886), Quinoline (B57606), and Other Nitrogen-Containing Systems
The acetamide nitrogen in this compound can act as a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, under appropriate conditions, the amide nitrogen can displace the bromine atom to form a six-membered ring, leading to the formation of a dihydro-1,4-benzoxazine derivative. mdpi.comresearchgate.net Further transformations of this scaffold can lead to a variety of other nitrogen-containing heterocyclic systems.
While direct synthesis of indoles or quinolines from this specific precursor is less common, its functional groups can be modified to facilitate such cyclizations. For example, reduction of the acetamide to an amine, followed by further synthetic steps, could pave the way for classical indole and quinoline syntheses. The synthesis of nitrogen heterocycles is a broad field with many established methods. kpi.ua
Table 2: Potential Intramolecular Cyclizations to form Nitrogen Heterocycles
| Target Heterocycle | Proposed Reaction Type | Reagents/Conditions |
| Dihydro-1,4-benzoxazine | Intramolecular N-alkylation | Base (e.g., NaH), THF |
| Indole derivative | Multi-step synthesis involving amide reduction | 1. LiAlH4; 2. Subsequent cyclization |
| Quinoline derivative | Multi-step synthesis and cyclization | Modification of side chain and subsequent cyclization |
This table outlines hypothetical pathways to nitrogen heterocycles starting from this compound or its derivatives.
Access to Spirocyclic and Bridged Ring Structures
The versatile functionality of this compound also provides potential routes to more complex and sterically demanding structures like spirocycles and bridged rings. sigmaaldrich.com These structural motifs are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.
To access spirocyclic structures, the phenylacetamide moiety could be elaborated to contain a nucleophilic center that can undergo intramolecular cyclization onto a derivative of the bromoethoxy group. Alternatively, the aromatic ring could be modified to participate in a spirocyclization reaction. The synthesis of spirocycles often involves palladium-catalyzed or other transition-metal-catalyzed reactions. googleapis.com
Bridged ring systems could potentially be accessed through intramolecular cycloaddition reactions or rearrangement processes. For example, the bromoethoxy chain could be modified to contain a diene or a dienophile, which could then participate in an intramolecular Diels-Alder reaction with a suitable partner on a modified aromatic ring or acetamide side chain. The formation of bridged bicyclic rings often requires specialized synthetic strategies.
While specific examples starting from this compound are not prevalent in the literature, its chemical handles provide a conceptual framework for the design of synthetic routes towards these challenging molecular architectures.
Integration into Multicomponent and Cascade Reactions
This compound is a compound strategically structured for potent application in cascade reactions—chemical processes wherein a minimum of two sequential reactions occur, with each subsequent reaction initiated by the chemical functionality generated in the preceding step. The synthetic utility of this starting material is significantly enhanced by the ortho-positioning of its acetamide and bromoethoxy groups on the phenyl ring. This specific arrangement is conducive to a highly effective intramolecular cyclization, a critical step in a cascade sequence for forming valuable heterocyclic scaffolds.
The principal transformation anticipated for this compound is a base-mediated intramolecular N-alkylation. In this reaction, a suitable base facilitates the deprotonation of the amide nitrogen. This nitrogen then functions as a nucleophile, attacking the electrophilic carbon of the bromoethoxy side chain and displacing the bromide ion. This sequence culminates in the formation of a 1,4-benzoxazine ring system, which is recognized as a privileged scaffold in the field of medicinal chemistry. This transformation can be classified as a cascade process as it integrates deprotonation and intramolecular cyclization into a single, efficient synthetic operation.
The resulting product, 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, can be subjected to further chemical modifications. For example, the acetyl group can be removed under either acidic or basic conditions to yield the parent compound, 3,4-dihydro-2H-1,4-benzoxazine. This product can then be functionalized in a variety of ways, underscoring the potential of this compound as a precursor in developing complex cascade sequences.
While direct literature on the use of this specific molecule in complex multicomponent reactions (MCRs) is not extensive, its derivatives represent prime candidates for such advanced synthetic processes. For instance, following the deacetylation to expose the secondary amine within the benzoxazine (B1645224) ring, the resulting product could serve as a key component in isocyanide-based MCRs or other condensation reactions, thereby enabling the rapid assembly of molecules with increased complexity.
Table 1: Proposed Cascade Reaction of this compound
| Starting Material | Key Reagents | Intermediate/Product | Reaction Type | Resulting Scaffold |
| This compound | Base (e.g., NaH, K₂CO₃) | 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine | Intramolecular N-alkylation (Cascade) | 1,4-Benzoxazine |
Facilitating the Creation of Chemical Libraries for Research Screening
The generation of chemical libraries for high-throughput screening is a fundamental aspect of contemporary drug discovery and chemical biology. The effectiveness of library synthesis is largely dependent on the utilization of versatile molecular scaffolds that can be systematically and readily modified to produce a vast array of structurally related analogs. This compound serves as an exceptional starting point for the development of focused libraries centered around the 1,4-benzoxazine core.
The intramolecular cyclization of this compound to form 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine provides the entry point to such a library. From this central molecule, diversification can be achieved through several strategic modifications:
Modification of the N-acyl group: The initial synthesis can be varied by substituting the acetyl group with other acyl moieties. This leads to the creation of a library of N-acylated benzoxazines, which allows for a detailed investigation of structure-activity relationships associated with the amide functionality.
Functionalization of the benzoxazine nitrogen: Subsequent to the deacetylation of the cyclized product, the exposed secondary amine can be reacted with a broad spectrum of electrophiles. These include alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates, which in turn generates a diverse collection of N-substituted benzoxazines.
Modification of the aromatic ring: While the parent molecule features an unsubstituted aromatic ring (apart from the groups involved in the core structure), derivatives of this compound bearing additional substituents on the phenyl ring can be employed as starting materials. This approach introduces diversity directly into the core scaffold.
This systematic methodology facilitates the creation of a grid-like library, where each molecule shares a common core but varies at specific, predefined points of diversity. Such libraries are of immense value for screening against biological targets to identify initial "hit" compounds and to explore the structure-activity relationship (SAR) of a particular pharmacophore. The application of automated synthesis platforms can further expedite the generation of these libraries by leveraging the robust and predictable nature of the foundational cyclization reaction. rug.nl
Table 2: Hypothetical Chemical Library from this compound Scaffold
| Core Scaffold | Point of Diversity (R) | Example Reagent | Resulting Compound Class |
| 3,4-dihydro-2H-1,4-benzoxazine (after deacetylation) | N-Alkylation | Benzyl bromide | 4-Alkyl-3,4-dihydro-2H-1,4-benzoxazines |
| N-Acylation | Benzoyl chloride | 4-Acyl-3,4-dihydro-2H-1,4-benzoxazines | |
| N-Sulfonylation | Dansyl chloride | 4-Sulfonyl-3,4-dihydro-2H-1,4-benzoxazines |
Computational and Theoretical Investigations of N 2 2 Bromoethoxy Phenyl Acetamide
Electronic Structure and Quantum Chemical Analyses
Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, energies, and other electronic properties. For a molecule like N-[2-(2-bromoethoxy)phenyl]acetamide, DFT calculations can predict the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total energy of the system.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For analogous compounds such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations have been successfully employed to determine bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov
The energy landscape of this compound can be explored by calculating the energies of different conformers, which arise from the rotation around single bonds, such as the C-O and C-N bonds. This provides information on the relative stability of different spatial arrangements of the molecule.
Table 1: Representative Calculated Geometric Parameters for a Phenoxyacetamide Analog
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C=O | 1.23 Å |
| C-N | 1.36 Å | |
| C-O (ether) | 1.38 Å | |
| Bond Angle | O=C-N | 123° |
| C-O-C (ether) | 118° | |
| Dihedral Angle | C-C-N-C | Variable (defines conformation) |
Note: The data in this table is illustrative and based on typical values for phenoxyacetamide derivatives.
Examination of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the acetamide (B32628) group, while the LUMO would likely be distributed over the phenyl ring and the bromoethoxy moiety, particularly the antibonding orbital of the C-Br bond. In a study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO was found to be concentrated over the entire molecule, while the LUMO was more localized on the aminophenyl ring. frontiersin.org The calculated HOMO-LUMO gap for this related molecule was 5.406 eV, indicating a relatively stable molecule. frontiersin.org
Table 2: Frontier Molecular Orbital Energies and Related Parameters for an Analogous Phenoxyacetamide
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Note: The data in this table is illustrative and based on values reported for similar compounds. frontiersin.org
Conformational Dynamics and Molecular Mechanics Simulations
The flexibility of the ethoxy side chain and the acetamide linkage in this compound allows for a wide range of conformations. Molecular mechanics (MM) simulations are a powerful tool for exploring these conformational dynamics over time. Unlike quantum mechanical methods, MM uses a classical description of atoms and bonds, enabling the simulation of larger systems and longer timescales.
Molecular dynamics (MD) simulations can provide a detailed picture of how the molecule moves and changes its shape in different environments. In a study of phenoxyacetamide derivatives, MD simulations were used to investigate their binding with a protein target. nih.govsci-hub.se These simulations showed that the molecules could reach a stable equilibrium within the protein's binding pocket. nih.gov For this compound in solution, MD simulations could be used to determine the preferred conformations, the dynamics of the flexible side chain, and the interactions with solvent molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies.
Transition State Characterization and Activation Energy Calculations
A key application of computational chemistry is the study of reaction pathways. For this compound, an important intramolecular reaction could be the cyclization to form a benzoxazine (B1645224) derivative. To study this, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate.
The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction path. Once the TS is located, its energy can be compared to the energy of the reactant to calculate the activation energy (Ea) of the reaction. A lower activation energy indicates a faster reaction.
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on other amide systems have utilized the self-consistent reaction field (SCRF) theory to investigate solvent effects on conformational equilibria and vibrational spectra. nih.gov
Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit solvation can provide a more accurate picture of the reaction environment, especially when specific interactions play a crucial role. Research on other reactions has shown that including explicit solvent molecules can significantly alter the calculated energy barriers and product stabilities compared to gas-phase or implicit solvent calculations. frontiersin.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are a fundamental computational tool used to correlate the structural features of a molecule with its chemical reactivity. While specific QSRR studies for this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand how its molecular descriptors influence its reaction kinetics and mechanisms.
The core of a QSRR study involves calculating a series of molecular descriptors for this compound and its potential derivatives. These descriptors can be categorized as electronic, steric, and topological. For instance, electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The bromoethoxy group, being an electron-withdrawing moiety, is expected to influence the electron density distribution across the phenylacetamide backbone.
Steric parameters, like molar volume and surface area, would be crucial in understanding how the size and shape of the molecule affect its interaction with other reactants. The reactivity of the bromoethoxy side chain, for example, in substitution reactions, would be sterically influenced by the adjacent acetamido group.
A hypothetical QSRR model for a series of this compound derivatives could be represented by a mathematical equation. This equation would link a specific reactivity parameter (e.g., reaction rate constant, k) to a combination of calculated molecular descriptors.
An illustrative data table for a hypothetical QSRR study on derivatives of this compound is presented below. This table showcases the type of data that would be generated in such a study, linking structural modifications to changes in reactivity.
| Derivative | HOMO (eV) | LUMO (eV) | Steric Hindrance (Å) | Predicted Reactivity (log k) |
| This compound | -6.5 | -1.2 | 2.5 | -3.0 |
| N-[2-(2-chloroethoxy)phenyl]acetamide | -6.6 | -1.1 | 2.3 | -3.5 |
| N-[2-(2-iodoethoxy)phenyl]acetamide | -6.4 | -1.3 | 2.7 | -2.8 |
| N-[4-nitro-2-(2-bromoethoxy)phenyl]acetamide | -7.0 | -2.0 | 2.6 | -2.5 |
| N-[4-methoxy-2-(2-bromoethoxy)phenyl]acetamide | -6.2 | -1.0 | 2.8 | -3.2 |
Note: The data in this table is illustrative and intended to represent the output of a QSRR study.
Predictive Modeling for Novel Derivatizations and Transformations
Building upon the principles of QSRR, predictive modeling allows for the in-silico design of novel derivatives of this compound with desired reactivity profiles. These models can forecast the outcomes of various chemical transformations, thereby prioritizing synthetic efforts towards the most promising candidates.
For this compound, predictive models could be developed to explore a range of potential reactions. For example, the bromoethoxy moiety is a key site for nucleophilic substitution. A predictive model could assess the feasibility and potential yield of reacting it with different nucleophiles to create a library of new compounds. Such models often employ machine learning algorithms trained on datasets of known reactions.
Another area of application is in predicting the metabolic fate of this compound and its derivatives. Computational models can identify potential sites of metabolic transformation, such as hydroxylation of the aromatic ring or cleavage of the ether linkage. This is particularly relevant in the context of drug development, where understanding metabolic stability is crucial. Studies on related acetamide structures have utilized computational tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
Furthermore, predictive modeling can be used to explore more complex transformations, such as intramolecular cyclizations. Depending on the reaction conditions, the bromoethoxy and acetamido groups could potentially react to form heterocyclic structures. Computational models can help in evaluating the energetic barriers for such reactions and predicting the most likely products. Research on other phenylacetamide derivatives has demonstrated the use of computational studies to understand time-dependent interactions and potential biological activities. nih.gov
The following table provides an illustrative example of predictive modeling for novel derivatizations of this compound, focusing on nucleophilic substitution at the bromoethoxy side chain.
| Nucleophile | Predicted Product | Predicted Yield (%) | Predicted Reaction Time (h) |
| Morpholine | N-[2-(2-morpholinoethoxy)phenyl]acetamide | 85 | 6 |
| Sodium Azide (B81097) | N-[2-(2-azidoethoxy)phenyl]acetamide | 92 | 4 |
| Thiourea | S-[2-(2-acetamidophenoxy)ethyl]isothiouronium bromide | 78 | 8 |
| Phenol | N-[2-(2-phenoxyethoxy)phenyl]acetamide | 65 | 12 |
Note: The data in this table is for illustrative purposes to demonstrate the predictive capabilities of computational models.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Methodological Focus
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
High-Field ¹H NMR for Proton Environments and Coupling Patterns
High-field ¹H NMR spectroscopy is instrumental in defining the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. nih.gov For N-[2-(2-bromoethoxy)phenyl]acetamide , the ¹H NMR spectrum is predicted to exhibit characteristic signals corresponding to the aromatic protons, the ethoxy group protons, the acetamide (B32628) methyl protons, and the amide proton.
The aromatic region would likely display a complex multiplet pattern arising from the four protons on the disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating character of the acetamido group and the ether linkage. The protons of the bromoethoxy group are expected to appear as two distinct triplets. The triplet at a lower field would correspond to the methylene (B1212753) group attached to the oxygen atom (-O-CH₂-), while the triplet at a higher field would be assigned to the methylene group bonded to the bromine atom (-CH₂-Br). The coupling between these two methylene groups, typically with a J-coupling constant in the range of 6-8 Hz, would result in the observed triplet-of-triplets pattern. libretexts.org The methyl protons of the acetamide group would appear as a sharp singlet, and the amide proton (N-H) would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet | - |
| -O-CH₂- | ~4.3 | Triplet | 6-7 |
| -CH₂-Br | ~3.7 | Triplet | 6-7 |
| -NH- | Variable (broad) | Singlet | - |
| -C(=O)CH₃ | ~2.2 | Singlet | - |
¹³C NMR for Carbon Skeleton Analysis and Hybridization States
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in This compound will produce a distinct signal, revealing the total number of carbon environments and their hybridization states.
The spectrum is expected to show signals for the two sp³ hybridized carbons of the bromoethoxy group, with the carbon attached to the bromine appearing at a higher field than the carbon linked to oxygen. The methyl carbon of the acetamide group will also be in the sp³ region. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbonyl carbon of the acetamide group will appear at a significantly lower field, characteristic of sp² hybridized carbons in an amide linkage.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C=O) | ~169 |
| Aromatic-C (substituted) | 120 - 150 |
| Aromatic-CH | 110 - 130 |
| -O-CH₂- | ~68 |
| -CH₂-Br | ~29 |
| -C(=O)CH₃ | ~24 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the intricate network of atomic connections within a molecule. princeton.edusdsu.edu
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For This compound , this would confirm the coupling between the two methylene groups of the bromoethoxy chain and the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. osu.eduyoutube.com This technique would definitively link the proton signals of the ethoxy and methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the -O-CH₂- protons and the aromatic carbon to which the ether group is attached, as well as between the amide proton and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close to each other in space, irrespective of their bonding. This can provide insights into the molecule's conformation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula.
Fragmentation Pathway Analysis for Structural Insights
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the analysis of these fragments can offer valuable structural information. core.ac.ukucdavis.edu The fragmentation of This compound would likely proceed through several key pathways. Common fragmentation patterns could include the cleavage of the bromoethoxy side chain, loss of the acetyl group, and cleavages within the aromatic ring system. Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of specific functional groups and their connectivity.
Isotopic Pattern Matching for Elemental Composition
A key feature in the mass spectrum of This compound would be the characteristic isotopic pattern of bromine. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This distinctive isotopic signature provides unambiguous evidence for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The key functional groups present in this compound are the secondary amide, the ether linkage, the aromatic ring, and the alkyl bromide. Each of these groups exhibits characteristic absorption bands in the IR spectrum.
N-H Stretching: The secondary amide (R-NH-C=O) is expected to show a characteristic N-H stretching vibration in the region of 3300-3100 cm⁻¹. This band is often sharp and of medium intensity. In the solid state, hydrogen bonding can cause this band to broaden and shift to lower wavenumbers.
C=O Stretching: The amide carbonyl (C=O) group gives rise to a strong, sharp absorption band, typically in the range of 1680-1630 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly characteristic of the amide functionality.
C-N Stretching: The C-N stretching vibration of the amide group is usually observed in the 1400-1200 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The presence of the phenyl ring will be indicated by aromatic C-H stretching vibrations appearing above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The ether linkage (Ar-O-CH₂) will display characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically stronger and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region.
C-Br Stretching: The presence of the bromoalkane functionality is confirmed by the C-Br stretching vibration, which is expected to appear in the 650-550 cm⁻¹ region of the spectrum.
The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3300 - 3100 |
| Carbonyl | C=O Stretch | 1680 - 1630 |
| Amide | C-N Stretch | 1400 - 1200 |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1600 - 1450 | |
| Ether | Asymmetric C-O-C Stretch | 1275 - 1200 |
| Symmetric C-O-C Stretch | 1075 - 1020 | |
| Alkyl Halide | C-Br Stretch | 650 - 550 |
This table is generated based on established infrared spectroscopy correlation tables and data from structurally similar compounds.
X-ray Crystallography for Definitive Solid-State Structure Determination
While the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), the analysis of a closely related compound, 2-Bromo-N-(4-bromophenyl)acetamide, offers significant insights into the likely solid-state conformation and packing motifs. researchgate.net The study of this analog reveals key structural features that are anticipated to be conserved.
In the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, the molecule adopts a specific conformation where the N-H bond is oriented anti to the C=O and C-Br bonds in the side chain. researchgate.net A crucial feature of the crystal packing is the formation of intermolecular N-H···O hydrogen bonds, which link the molecules into supramolecular chains. researchgate.netnih.gov This type of hydrogen bonding is a very common and robust interaction in amides.
A hypothetical set of crystallographic parameters for this compound is presented below, based on typical values for similar organic molecules. It is important to note that these are predictive and await experimental verification.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical crystallographic data for this compound based on common values for related organic compounds and should be considered illustrative pending experimental determination.
The definitive crystal structure of this compound would provide invaluable information on its molecular geometry and the non-covalent interactions that dictate its solid-state properties.
Future Research Directions and Emerging Paradigms for N 2 2 Bromoethoxy Phenyl Acetamide
Exploration of Green Chemistry Principles in Synthetic Routes
The synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide and its derivatives offers a fertile ground for the application of green chemistry principles, aiming to enhance efficiency and minimize environmental impact. Traditional multi-step syntheses, such as those involving the reaction of an aniline (B41778) derivative with bromoacetyl bromide followed by etherification, often suffer from poor atom economy and the use of hazardous reagents and solvents. primescholars.comnih.gov Future research should focus on developing more sustainable synthetic pathways.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . nih.govnih.govyoutube.comorganic-chemistry.orgyoutube.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes, thereby reducing energy consumption. youtube.com The development of a solvent-free or a green-solvent-based microwave-assisted synthesis for this compound would represent a significant advancement. nih.govnih.govyoutube.com
Another key principle is maximizing atom economy , which seeks to incorporate the maximum number of atoms from the reactants into the final product. primescholars.comnih.govresearchgate.netrsc.orgrsc.org Future synthetic strategies should be designed to be more atom-economical than classical methods. For instance, catalytic approaches that avoid the use of stoichiometric reagents would be highly desirable. The table below outlines a comparison between a hypothetical traditional synthesis and a potential green alternative.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Metric | Hypothetical Traditional Route | Potential Green Route |
| Key Steps | 1. Acylation of 2-ethoxyaniline. 2. Bromination of the ether. | One-pot catalytic synthesis from 2-aminophenol (B121084), bromoethanol, and an acetylating agent. |
| Solvents | Dichloromethane, Tetrahydrofuran | Water, Ethanol (B145695), or solvent-free |
| Energy Source | Conventional heating | Microwave irradiation |
| Atom Economy | Low to moderate | High |
| Waste Generation | High (by-products, solvent waste) | Low |
Development of Asymmetric Synthetic Strategies
The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. While this compound itself is achiral, its derivatives could be designed to be chiral. Future research should explore the development of asymmetric synthetic strategies to produce enantiomerically pure analogues.
This could be achieved through several established methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govnih.gov For instance, the development of a catalytic enantioselective method for the synthesis of chiral α-amino ketones from racemic α-bromo ketones could be adapted for derivatives of this compound. nih.gov The challenges in the asymmetric synthesis of related chiral amides, which involve controlling rotation around multiple bonds, highlight the complexity and the novelty that such research would entail. nih.gov
Table 2: Potential Asymmetric Strategies for this compound Derivatives
| Strategy | Description | Potential Advantages |
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | High efficiency, catalyst can be recycled. |
| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to a precursor, which directs the stereochemical outcome of a subsequent reaction. | Well-established and reliable method. |
| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Access to specific stereoisomers. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow chemistry offers numerous advantages for the synthesis of chemical compounds, including improved safety, scalability, and process control. acs.orgresearchgate.netrsc.orgresearchgate.netnih.gov Future research should focus on integrating the synthesis of this compound and its derivatives with flow chemistry platforms. This would enable a more efficient and reproducible production process, which is particularly important for potential pharmaceutical applications. rsc.orgresearchgate.netnih.gov
Automated synthesis platforms, which combine robotics with flow chemistry, could be employed to rapidly screen and optimize reaction conditions for the synthesis of a library of this compound analogues. nih.gov This high-throughput approach would accelerate the discovery of new derivatives with desired properties.
Application in Photo- and Electrocatalytic Transformations
The functional groups present in this compound, particularly the bromoethoxy moiety, suggest potential for its use in photo- and electrocatalytic transformations . The carbon-bromine bond could be susceptible to reductive cleavage under photocatalytic or electrocatalytic conditions, generating a reactive intermediate that could participate in a variety of coupling reactions.
Future research could explore the use of this compound as a precursor for the synthesis of more complex molecules through these modern synthetic methods. For instance, photocatalytic strategies could be developed to form new carbon-carbon or carbon-heteroatom bonds at the ethoxy side chain. The photocatalytic activities of related polyoxometalates suggest the potential for developing novel catalytic systems for such transformations. rsc.org
Potential Contributions to Supramolecular Chemistry and Materials Science
The amide and ether functionalities in this compound provide sites for hydrogen bonding and other non-covalent interactions, which are the cornerstone of supramolecular chemistry . This suggests that the molecule and its derivatives could self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or polymers.
Future research should investigate the self-assembly behavior of this compound and its analogues. The bromoethoxy group also offers a handle for post-assembly modification or for directing the formation of specific solid-state architectures through halogen bonding. The ability to form such ordered structures could lead to the development of new materials with interesting optical, electronic, or mechanical properties. The synthesis of related heterocyclic scaffolds from chloroacetamide precursors points to the versatility of such building blocks in creating complex molecular architectures. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
